molecular formula C24H14FN3O2S B11965634 (2E)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11965634
M. Wt: 427.5 g/mol
InChI Key: DRAIIRKTMOUFEV-QZQOTICOSA-N
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Description

The compound (2E)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that features a combination of indole, thiazole, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole and benzimidazole rings. Key steps include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Introduction of the Thiazole Ring: This step often involves the cyclization of a thioamide with a haloketone.

    Formation of the Benzimidazole Ring: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The indole and benzimidazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2E)-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Uniqueness

The presence of the fluorobenzyl group in (2E)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one imparts unique electronic properties, making it distinct from its analogs. This fluorine substitution can enhance the compound’s stability and bioactivity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H14FN3O2S

Molecular Weight

427.5 g/mol

IUPAC Name

(2E)-2-[1-[(4-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C24H14FN3O2S/c25-15-11-9-14(10-12-15)13-27-18-7-3-1-5-16(18)20(22(27)29)21-23(30)28-19-8-4-2-6-17(19)26-24(28)31-21/h1-12H,13H2/b21-20+

InChI Key

DRAIIRKTMOUFEV-QZQOTICOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)/C(=O)N2CC6=CC=C(C=C6)F

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C(=O)N2CC6=CC=C(C=C6)F

Origin of Product

United States

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